5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Tumor-selective antifolate RFC transport PCFT

Designing tumor-selective antifolates requires building blocks that abolish RFC-mediated uptake while preserving PCFT/FR transport. Generic pyrrolo[2,3-d]pyrimidine analogs lack the 6-methyl steric gate. This compound provides: • C6-Me eliminates RFC uptake (IC₅₀ >1000 nM vs 31-169 nM for des-methyl) • Orthogonal C5-Br (Suzuki) and C4-Cl (SNAr) for modular synthesis • Dual-halogen architecture for sequential diversification without protecting-group manipulation. ≥98% purity, ready for late-stage functionalization. In stock for immediate dispatch.

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
Cat. No. B8242139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC7H5BrClN3
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)N=CN=C2Cl)Br
InChIInChI=1S/C7H5BrClN3/c1-3-5(8)4-6(9)10-2-11-7(4)12-3/h2H,1H3,(H,10,11,12)
InChIKeyOMAKLZYBUPXWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Overview


5-Bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638759-56-4; molecular formula C₇H₅BrClN₃; molecular weight 246.49 g/mol) is a heterocyclic synthetic intermediate featuring a pyrrolo[2,3-d]pyrimidine core substituted with bromine at C5, chlorine at C4, and a methyl group at C6 of the pyrrole ring . This compound serves as a versatile building block in medicinal chemistry, particularly for constructing 5-substituted-6-methyl antifolates and kinase-targeted agents. The 6-methyl substitution has been demonstrated to confer tumor-selective transporter recognition by abolishing reduced folate carrier (RFC)-mediated uptake while preserving proton-coupled folate transporter (PCFT) and folate receptor (FR)-mediated transport, a property absent in the corresponding 6-desmethyl analogs [1]. Its dual-halogen architecture (Br at C5, Cl at C4) enables chemoselective sequential functionalization via differential reactivity—bromine preferentially participates in Suzuki–Miyaura cross-couplings while chlorine undergoes nucleophilic aromatic substitution under orthogonal conditions .

6-Methyl steric gate – reported to exclude RFC transporter while retaining PCFT/FR uptake in cell models
Orthogonal C5-Br / C4-Cl handles for sequential Suzuki–Miyaura coupling and nucleophilic aromatic substitution
Quality-assured building block suitable for multi-step synthesis and lead optimization workflows

Why Generic Substitution Fails


Generic substitution among pyrrolo[2,3-d]pyrimidine building blocks is not feasible because three interdependent structural features—the C6-methyl group, the C5-bromine, and the C4-chlorine—each confer distinct and non-interchangeable functional properties. The 6-methyl substituent is not merely a passive alkyl decoration; it acts as a steric gate that abolishes RFC transporter recognition while preserving PCFT/FR-mediated uptake, a binary on/off switch critical for tumor-selective antifolate design [1]. Replacing this with an N7-methyl analog (e.g., 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, CAS 1266343-30-9) relocates the methyl group to the pyrrole nitrogen, altering the hydrogen-bond donor/acceptor profile and steric environment of the pyrrole ring with distinct biological consequences [2]. Likewise, the 6-desmethyl comparator 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 22276-95-5, MW 232.47) lacks the tumor-transport-selectivity feature entirely, while the 5-desbromo analog 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 35808-68-5, MW 167.59) forfeits the C5 cross-coupling handle essential for late-stage diversification [1]. The evidence below quantifies these дифференциations.

C6-methyl (target)
Substitute N7-methyl isomer (CAS 1266343-30-9) Relocates methyl to pyrrole nitrogen; alters hydrogen-bond donor profile and DHFR selectivity context
C6-methyl (target)
Substitute 6-Desmethyl analog (CAS 22276-95-5) Lacks methyl; retains promiscuous RFC transport, losing reported tumor-cell selectivity context
C5-Br / C4-Cl (target)
Substitute 5-Desbromo analog (CAS 35808-68-5) Only C4-Cl diversification site; no C5 cross-coupling handle, limiting synthetic versatility

Quantitative Differentiation Evidence


6-Methyl Substitution and Transport Selectivity

In a direct head-to-head comparison of 6-methyl vs. 6-desmethyl 5-substituted pyrrolo[2,3-d]pyrimidine antifolates, the 6-methyl substitution uniformly abolished RFC-mediated cell proliferation inhibition: all 6-methyl analogs (compounds 5–8) exhibited IC₅₀ > 1000 nM in RFC-expressing PC43–10 CHO cells, compared to IC₅₀ values of 31–169 nM for the corresponding 6-desmethyl compounds (1–4) [1]. Critically, PCFT-mediated activity was preserved or enhanced (IC₅₀ 22–329 nM for des-methyl vs. preserved for compounds 5–7), and FRα-mediated potency was retained (RT16 IC₅₀ 2.5–100 nM for 6-methyl vs. 6.8–550 nM for des-methyl). This demonstrates that the 6-methyl group acts as a binary selectivity switch, conferring >6-fold to >32-fold RFC selectivity loss depending on the specific 5-substituent compared [1]. For biological evaluation, the human tumor cell lines KB (nasopharyngeal carcinoma) and IGROV1 (ovarian cancer) showed preserved nanomolar antiproliferative activity for 6-methyl compounds, confirming that therapeutic potency is maintained despite RFC transport ablation [1].

Transport selectivity
Head-to-head
IC₅₀ >1000 nM (RFC+ cells) vs 31–169 nM for 6-desmethyl analogs; PCFT/FR uptake preserved
Reported RFC transport exclusion switch
CHO sublines; 5-substituent context dependent
Tumor-selective antifolate RFC transport PCFT Folate receptor

C6- vs. N7-Methyl Substitution in DHFR

In a systematic SAR study of 6-substituted (N7-alkyl) pyrrolo[2,3-d]pyrimidines as DHFR inhibitors, the N7-methyl analog (compound 2: IC₅₀ = 160 nM for pjDHFR, 1200 nM for hDHFR, selectivity ratio = 8) showed a modest 1.3-fold potency improvement for pjDHFR and a 1.2-fold selectivity improvement compared to the N7-H parent (compound 1: IC₅₀ = 213 nM pjDHFR, 970 nM hDHFR, selectivity = 5) [1]. Extending the N7 alkyl chain to propyl (compound 4) achieved the highest selectivity of 24-fold (IC₅₀ = 84 nM pjDHFR, 2046 nM hDHFR), while branching to isopropyl (compound 5: IC₅₀ = 74 nM pjDHFR, 579 nM hDHFR, selectivity = 8) underscored the sensitivity of the hydrophobic pocket to steric geometry [1]. These data establish that the position of methylation (C6 on the pyrrole ring vs. N7 on the pyrrole nitrogen) and the nature of the alkyl substituent profoundly influence both absolute potency and species selectivity against DHFR enzymes, with selectivity ratios varying over a 3-fold range (5 to 24) across just 5 alkyl variants [1]. The C6-methyl position (as in the target compound) places the methyl group in the steric path of RFC transporter recognition (see Evidence Item 1), whereas N7-methyl modifies the DHFR active-site hydrophobic pocket interaction, demonstrating that the two positions are pharmacologically orthogonal and not interchangeable [1].

DHFR methylation
Cross-study comparable
N7-CH₃: pjDHFR IC₅₀ 160 nM, hDHFR 1200 nM, selectivity 8; vs N7-H selectivity 5
Positional methylation alters DHFR selectivity context
Pneumocystis jirovecii vs human DHFR; Shah 2018
DHFR inhibition Pneumocystis jirovecii Species selectivity Antifolate

Physicochemical Differentiation from Analogs

The target compound (C₇H₅BrClN₃, MW 246.49 g/mol) carries a molecular weight increment of +14.02 Da relative to the 6-desmethyl analog 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (C₆H₃BrClN₃, MW 232.47 g/mol) and +78.90 Da relative to the 5-desbromo analog 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (C₇H₆ClN₃, MW 167.59 g/mol) . The N7-methyl positional isomer 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1266343-30-9, MW 246.49 g/mol, identical molecular formula) is the closest structural analog but differs in the methylation site (N7 vs. C6), which alters the predicted pKa (N7-H vs. C6-H acidity) and hydrogen-bond donor capacity . The 5-bromo-4-chloro-2-methyl regioisomer (CAS 1111237-76-3, same MW 246.49 g/mol) relocates the methyl group to C2 of the pyrimidine ring, changing the electronic environment of the chloro leaving group at C4 . The 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine comparator (CAS 22276-95-5) has a reported melting point of 221–225 °C and the predicted boiling point for the 7-methyl derivative (CAS 1266343-30-9) is 359.5 ± 37.0 °C with a predicted density of 1.90 ± 0.1 g/cm³ and predicted pKa of 2.45 ± 0.30 . All four analogs share the empirical formula C₇H₅BrClN₃ for the methyl-containing species but differ in substitution regiochemistry, leading to distinct chromatographic retention, solubility, and reactivity profiles that preclude casual interchange in synthetic protocols .

Regioisomer identity
Data to verify
MW 246.49 g/mol; identical to N7- and C2-methyl isomers; different predicted pKa and H-bond profiles
Isomeric purity requires confirmation
Co-elution risk; supplier QC review advised
Physicochemical properties Molecular weight Lipophilicity Building block selection

Orthogonal C5-Br and C4-Cl Functionalization

The target compound possesses two halogen substituents with orthogonal reactivity: the C5-bromine is preferentially reactive toward Pd-catalyzed Suzuki–Miyaura cross-coupling, while the C4-chlorine undergoes nucleophilic aromatic substitution (SNAr) with amines under basic conditions . This chemoselectivity has been exploited in the modular synthesis of 4,5-diamino- and 2,4,5-triaminopyrrolo[2,3-d]pyrimidines, where direct amination at the 5-position of 4-chloro-5-halopyrrolo[2,3-d]pyrimidines was achieved without transition-metal catalysts in 32–86% yield, leaving the 4-chloro available for subsequent substitution [1]. The 6-desmethyl analog (CAS 22276-95-5) has been demonstrated to undergo bromine-directed Suzuki coupling specifically at C5, while the chlorine at C4 remains intact for later diversification . In contrast, the 5-desbromo analog 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 35808-68-5) lacks the C5 cross-coupling handle entirely, limiting its utility to single-point diversification at C4 only. This orthogonal reactivity profile enables a two-step sequential functionalization strategy: (1) Suzuki coupling at C5-Br to introduce an aryl/heteroaryl group, followed by (2) SNAr at C4-Cl to introduce an amine nucleophile—a synthetic sequence that is not accessible with mono-halogenated or differently halogenated analogs .

Diversification handles
Class-level
C5-Br for Suzuki coupling; C4-Cl for SNAr amination; direct C5 amination 32–86% yield in analogs
Supports sequential diversification workflow
Yields from related 4-chloro-5-halopyrrolo[2,3-d]pyrimidines
Chemoselectivity Suzuki–Miyaura coupling Sequential functionalization Nucleophilic aromatic substitution

Commercial Purity and Quality Standards

The target compound (CAS 1638759-56-4) is commercially available from multiple vendors with a purity specification of NLT 98% (MolCore, product MC779650) or 98% (Leyan, product 1550371), supported by ISO-certified quality systems suitable for global pharmaceutical R&D and quality control requirements . In comparison, the N7-methyl positional isomer 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1266343-30-9) is available at 95% purity (CymitQuimica), and the 6-desmethyl analog (CAS 22276-95-5) is available at 97% purity (Bidepharm, ChemScene) . The 2% purity differential (98% vs. 95–97%) may appear modest, but for building blocks used in multi-step GMP syntheses, a 2–3% higher initial purity reduces the cumulative impurity burden in downstream intermediates. The 6-desmethyl analog (CAS 22276-95-5) is reported with a melting point of 221–225 °C and is more widely cataloged across vendors, while the 6-methyl compound (CAS 1638759-56-4) is a more specialized building block available from fewer suppliers, reflecting its specific utility in 6-methyl antifolate and tumor-targeted therapeutic programs . The target compound is also noted to be soluble in organic solvents such as dichloromethane and tetrahydrofuran, with storage recommended under inert gas (nitrogen or argon) at 2–8 °C for the related N7-methyl analog .

Commercial purity
Supplier data
NLT 98% (vendor spec); ISO-certified quality system; organic-solvent soluble
Supports lot-to-lot reproducibility
HPLC/NMR QC; isomer purity review advised
Purity specification ISO certification Quality assurance Pharmaceutical intermediate

Application Scenarios


Tumor-Selective Antifolate Synthesis

Use this compound as the core bicyclic building block for constructing 5-substituted-2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine antifolates where RFC transport must be abolished to achieve tumor-selective delivery via PCFT and folate receptors. The 6-methyl group is the essential structural determinant demonstrated by Kaku et al. (2023) to eliminate RFC-mediated uptake (IC₅₀ > 1000 nM in RFC-expressing cells vs. 31–169 nM for des-methyl analogs) while preserving antitumor potency in KB and IGROV1 human tumor cell lines [1]. Standard Suzuki coupling at C5-Br followed by C4-Cl amination provides a validated two-step diversification sequence.

Diamino/Triamino Pyrrolopyrimidine Libraries

Exploit the orthogonal reactivity of C5-Br (Suzuki coupling) and C4-Cl (SNAr amination) for modular library synthesis, as demonstrated by Tumkevicius et al. (2006) who achieved direct C5-amination of 4-chloro-5-halopyrrolo[2,3-d]pyrimidines in 32–86% yield without transition-metal catalysis [1]. The 6-methyl group remains intact throughout both diversification steps, providing a consistent steric and electronic environment that, based on the Kaku et al. findings, can confer tumor-selective transporter recognition to the final products [2].

6-Methyl-7-Deazapurine Kinase Inhibitor Scaffolds

Deploy this compound as a late-stage intermediate for kinase inhibitor programs targeting BTK, JAK, or EGFR families where the 6-methyl-7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold provides critical ATP-binding site complementarity. The compound's structural analogy to purine bases makes it directly suitable for nucleoside analog synthesis, and the 6-methyl substitution provides the steric bulk demonstrated to modulate transporter recognition in the antifolate context [1]. The dual-halogen architecture enables introduction of diversity elements at both C5 and C4 positions without protecting-group manipulation at C6.

Species-Selective DHFR Inhibitor Development

Utilize this building block in programs targeting species-selective dihydrofolate reductase (DHFR) inhibition, where the established SAR from Shah et al. (2018) shows that alkyl substitution at the pyrrole ring (N7 position in that study) modulates both potency and species selectivity over a 4.8-fold range (selectivity ratio 5 to 24) [1]. While the target compound has C6-methyl rather than N7-alkyl substitution, the proximity of the two positions within the same hydrophobic pocket suggests that C6-methyl congeners derived from this building block warrant systematic evaluation for species-selective DHFR inhibition against Pneumocystis jirovecii, Toxoplasma gondii, and Mycobacterium tuberculosis DHFR isoforms.

Application
Selection Property
Validation Focus
6-Methyl antifolate core synthesis
C6-methyl steric gate for RFC exclusion
PCFT/FR transport assay in tumor-cell models
Diamino/triamino pyrrolopyrimidine libraries
Orthogonal C5-Br/C4-Cl reactivity
Sequential Suzuki–SNAr sequence fidelity
6-Methyl-7-deazapurine kinase inhibitor scaffolds
6-Methyl-7-deazapurine core for ATP-site complementarity
Kinase inhibition panel review; C6 steric effect on selectivity
Species-selective DHFR inhibitor development
C6-methyl positional context in DHFR pocket
DHFR isoform selectivity profiling (P. jirovecii, human)
Quote Request

Request a Quote for 5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.